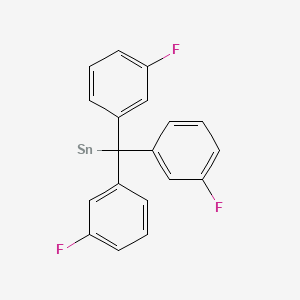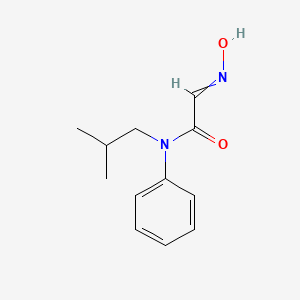
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide is an organic compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide typically involves the reaction of N-(2-methylpropyl)-N-phenylacetamide with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include hydroxylamine hydrochloride, sodium hydroxide, and solvents such as ethanol or methanol.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(Nitroimino)-N-(2-methylpropyl)-N-phenylacetamide.
Reduction: Formation of 2-(Aminoimino)-N-(2-methylpropyl)-N-phenylacetamide.
Substitution: Various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The phenyl ring may interact with hydrophobic pockets in proteins, influencing their activity. The compound may also modulate enzymatic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide: shares structural similarities with other oxime derivatives and acetamide compounds.
N-(2-methylpropyl)-N-phenylacetamide: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.
2-(Hydroxyimino)-N-phenylacetamide: Lacks the 2-methylpropyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the hydroxyimino group and the 2-methylpropyl group in this compound makes it unique in terms of its chemical reactivity and potential biological activity. These structural features contribute to its versatility in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
64437-69-0 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-hydroxyimino-N-(2-methylpropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(2)9-14(12(15)8-13-16)11-6-4-3-5-7-11/h3-8,10,16H,9H2,1-2H3 |
Clave InChI |
ULMDVZBLIPHKBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C1=CC=CC=C1)C(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


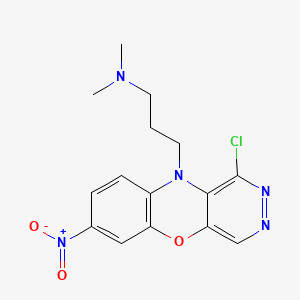
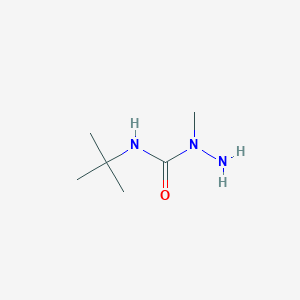

![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
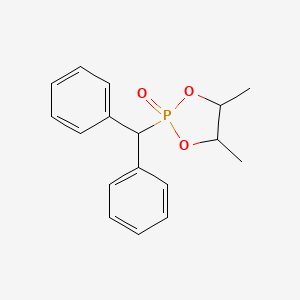
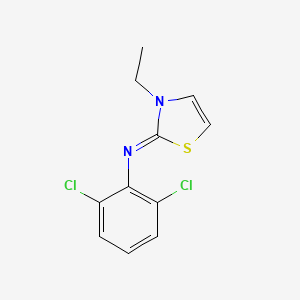

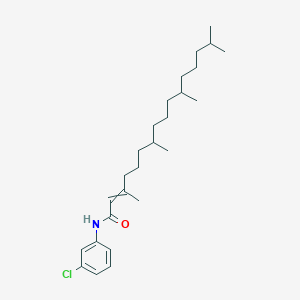
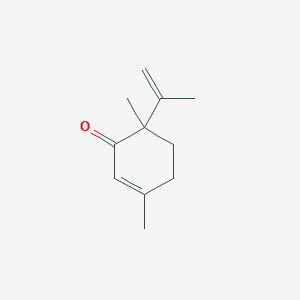
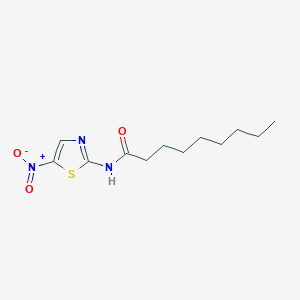
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

